UDM-001651 has been studied for its pharmacological properties and efficacy in various models, including monkey thrombosis models, where it demonstrated robust antithrombotic efficacy without prolonging kidney bleeding time . It is categorized under small molecules that target specific receptors and transporters involved in neurotransmitter regulation.
Key technical aspects of the synthesis include:
UDM-001651 primarily engages in interactions that inhibit VMAT2 activity. The compound's reactivity is characterized by its ability to bind to VMAT2, thereby preventing dopamine from being packaged into synaptic vesicles. This inhibition leads to a decrease in dopamine release into the synaptic cleft, which is crucial for managing conditions like tardive dyskinesia.
The mechanism of action for UDM-001651 revolves around its role as a VMAT2 inhibitor. By inhibiting this transporter, UDM-001651 reduces the intracellular storage of dopamine, leading to decreased release during synaptic transmission. This action addresses the hyperdopaminergic state often seen in tardive dyskinesia.
Studies have shown that UDM-001651 effectively reduces dopaminergic signaling through its action on VMAT2, providing a therapeutic avenue for managing symptoms associated with excessive dopamine activity.
UDM-001651 exhibits several notable physical properties:
The chemical properties include:
UDM-001651 has significant potential applications in:
Research continues to explore additional applications across various fields due to its unique pharmacological profile.
Protease-activated receptor 4 (PAR4) is a G-protein-coupled receptor central to thrombin-mediated platelet activation. Unlike its counterpart PAR1, which responds rapidly to low thrombin concentrations (sub-nanomolar), PAR4 requires ~10-fold higher thrombin levels for activation due to less efficient cleavage kinetics [4] [6]. This differential activation threshold establishes distinct signaling roles: PAR1 triggers rapid but transient intracellular calcium mobilization and platelet shape change, while PAR4 sustains prolonged calcium signaling (Figure 1) [4] [6]. This sustained signal is critical for stable thrombus formation through:
Table 1: PAR1 vs. PAR4 Signaling Kinetics
Characteristic | PAR1 | PAR4 | |
---|---|---|---|
Thrombin sensitivity | High (sub-nM) | Low (>10 nM) | |
Signaling duration | Transient (seconds) | Sustained (minutes) | |
Key functions | Initial platelet shape change, transient aggregation | Stable thrombus formation, PS exposure, thrombin burst | |
GPIbα cofactor requirement | Yes | No | [10] |
Targeting PAR4 offers a mechanistically distinct antithrombotic strategy by selectively disrupting the sustained phase of thrombin signaling while preserving initial hemostatic functions mediated by PAR1 (Figure 1B) [4] [6]. Genetic evidence strongly supports this approach: Humans carrying the PAR4 rs2227376 single nucleotide polymorphism (Pro310Leu) exhibit reduced PAR4 reactivity and decreased venous thromboembolism risk [2]. Mouse studies confirm that the homologous PAR4-P322L mutation reduces:
Critically, PAR4 inhibition uniquely impairs procoagulant platelet formation without affecting initial aggregation responses to other agonists (e.g., ADP, collagen) [9]. This contrasts with P2Y12 inhibitors (e.g., clopidogrel) that broadly suppress amplification pathways.
Early PAR4 antagonists like YD-3 and ML354 suffered from poor pharmacokinetics, limited selectivity, or low potency, restricting their utility to in vitro studies [6]. The clinical limitations of the PAR1 antagonist vorapaxar (bleeding risk, narrow therapeutic window) intensified interest in PAR4-selective blockers [6] [9]. Bristol-Myers Squibb’s BMS-986120 represented a breakthrough as the first potent, orally bioavailable PAR4 antagonist advanced to clinical trials, demonstrating efficacy in nonhuman primate thrombosis models with reduced bleeding compared to clopidogrel [6]. UDM-001651 emerged from parallel efforts to identify structurally novel, drug-like PAR4 antagonists suitable for in vivo validation.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: